

Quantification of Bromide in Food Samples by ICP-MS: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of bromide in food samples is of significant interest due to its potential impact on human health and its presence as a residue from agricultural treatments. Bromide can occur naturally in the environment and accumulate in plant and animal tissues. Additionally, the use of methyl bromide as a fumigant in agriculture can lead to elevated levels in food products. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for the quantification of bromide at trace and ultra-trace levels, offering high sensitivity and specificity. This document provides detailed application notes and protocols for the quantification of bromide in various food matrices using ICP-MS.

Experimental Protocols

Accurate quantification of bromide in food samples by ICP-MS necessitates meticulous sample preparation to ensure the complete extraction of the analyte and to minimize matrix effects. The choice of sample preparation method depends on the food matrix. Three common and effective methods are detailed below: aqueous extraction for cereals, microwave-assisted acid digestion for general food matrices, and alkaline extraction for plant and biological samples.

Protocol 1: Aqueous Extraction for Cereal Grains

Methodological & Application





This method is particularly suitable for the determination of total bromide (inorganic bromide and residual methyl bromide) in cereal grains.[1]

1. Sample Preparation:

- Grind a representative portion of the cereal grain sample to a fine powder (e.g., to pass through a 0.75 μ m sieve).[1]
- Accurately weigh approximately 10 g of the homogenized powder into a suitable extraction vessel.[1]

2. Extraction:

- Add a known volume of deionized water to the sample.
- Extract the bromide by shaking or vortexing for a specified period to ensure thorough mixing and dissolution of bromide salts.
- An aliquot of the aqueous extract is then subjected to a protein coagulation step by heating
 in a water bath.[1]

3. Analysis:

- After cooling, centrifuge the extract to separate the supernatant from the solid residue.
- Dilute the supernatant with an appropriate diluent (e.g., 0.01 M ascorbic acid to ensure bromide stability) to a final volume suitable for ICP-MS analysis.[1]
- The final solution is then introduced into the ICP-MS for quantification.

Protocol 2: Microwave-Assisted Acid Digestion

This is a robust method for a wide variety of food matrices, including infant formula, leading to the complete decomposition of the organic matrix.

1. Sample Preparation:

- Homogenize the food sample to ensure uniformity.
- Accurately weigh approximately 0.2 g to 0.5 g of the homogenized sample into a clean, chemically inert microwave digestion vessel.

2. Digestion:



- Add 5 mL of concentrated nitric acid (HNO₃) to the vessel. For certain matrices, the addition of other acids like hydrochloric acid (HCl) may be necessary.
- Seal the vessels and place them in the microwave digestion system.
- The samples are digested using a controlled time and temperature program. A typical program involves ramping to 200-240°C over 30-40 minutes and holding at that temperature for 15-30 minutes.
- After digestion, allow the vessels to cool to room temperature.

3. Analysis:

- Carefully open the digestion vessels in a fume hood.
- Quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water.
- A further dilution with 0.5% ammonia (NH₃) may be necessary to suppress memory effects before ICP-MS analysis.[2]

Protocol 3: Alkaline Extraction

Alkaline extraction is a milder method that can be effective for the extraction of halogens from plant and biological samples.[2]

- 1. Sample Preparation:
- Dry and homogenize the food sample.
- Accurately weigh approximately 0.1 g of the dried sample into a PFA vial.
- 2. Extraction:
- Add 1 mL of 25% tetramethylammonium hydroxide (TMAH) to the sample.
- Allow the sample to leach overnight (approximately 12 hours) at 60°C.[2]
- After leaching, transfer the sample to a 50 mL centrifuge tube and dilute with deionized water.[2]
- 3. Analysis:
- Centrifuge the diluted sample to separate the supernatant.
- The supernatant is then ready for direct analysis by ICP-MS.[2]



ICP-MS Instrumentation and Parameters

The following table outlines typical operating conditions for the quantification of bromide in food samples using a quadrupole ICP-MS system.

Parameter	Value	
RF Power	1550 W	
Plasma Gas Flow	15 L/min	
Auxiliary Gas Flow	0.9 L/min	
Carrier Gas Flow	1.0 L/min	
Sampling Depth	8 mm	
Spray Chamber Temp.	2 °C	
Isotopes Monitored	⁷⁹ Br, ⁸¹ Br	
Internal Standard	¹²⁵ Te or ¹⁹³ Ir	
Cell Gas (optional)	Helium (He) or Hydrogen (H ₂)	

Note: The ⁷⁹Br isotope is often preferred for quantification due to its slightly higher abundance and fewer potential polyatomic interferences.

Quantitative Data Summary

The following table summarizes reported bromide concentrations in various food matrices determined by ICP-MS. These values can vary significantly based on geographical origin, agricultural practices, and processing methods.

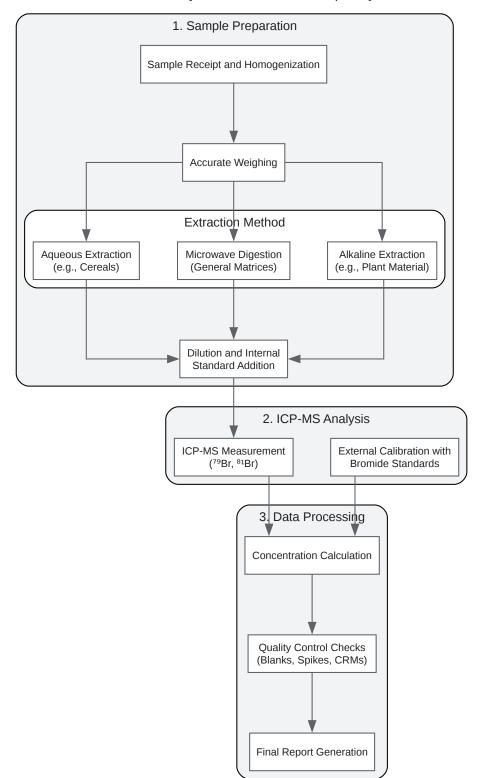


Food Matrix	Bromide Concentration (mg/kg)	Reference
Cereals		
Wheat	2.1 - 20+	[1]
Rice	0.304 - 55.7	[3]
Vegetables		
Capsicum (Peppers)	3.65 - 14.42	[4]
Potatoes	4.50 - 9.30	[4]
Fungi (Mushrooms)	3.63 - 19.02	[4]
Dairy Products		
Milk Powder	< 0.007 (LOQ)	[5]
Whey Protein	Below Acceptable Daily Intake	[6]
Infant Formula		
Milk-based	85-100% recovery of bromide	

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of bromide in food samples by ICP-MS.





Workflow for Bromide Quantification in Food Samples by ICP-MS

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Caption: General workflow for the quantification of bromide in food samples.



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